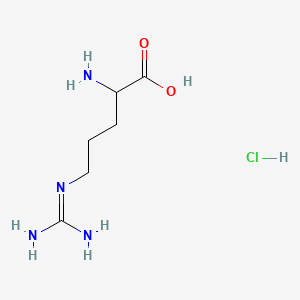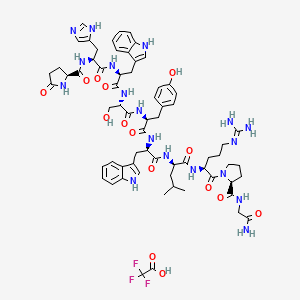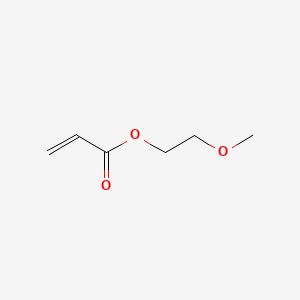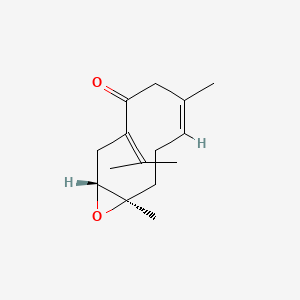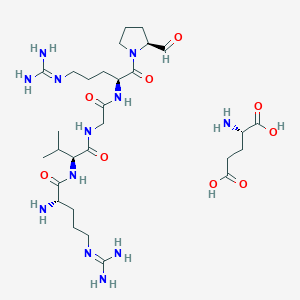![molecular formula C23H24O12 B3028844 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one CAS No. 35399-32-7](/img/structure/B3028844.png)
5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can yield various isomers and related compounds. In the case of 5-substituted-3-[(2'S,3'S)-3'-hydroxy-2'-hydroxymethyltetrahydrofuran-3'-yl]-1,2,4-oxadiazoles, the synthesis process begins with cyanohydrin benzoates and cyanohydrin acetates. These are treated with hydroxylamine in methanol, which leads to intramolecular transacylation and subsequent cyclization to form the corresponding amidoximes. Further hydrolysis and reduction of the dimethoxymethyl groups yield the desired compounds . This method demonstrates the complexity and precision required in organic synthesis to achieve the target molecule with the correct stereochemistry.
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and potential reactivity of a compound. Two-dimensional nuclear magnetic resonance (2D NMR) techniques are often employed to elucidate the structure of organic molecules. For instance, the structural determination of anhydro-5-aryl-1,4-dimethyl-3-hydroxy-1,2,4-triazolium hydroxides was achieved using 2D NMR, which confirmed the products formed during the methylation of 2,4-dihydro-3H-1,2,4-triazol-3-ones . Such analytical techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. In the synthesis of 6-hydroxy-5-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)(2-nitrophenyl)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, a one-pot process is utilized involving barbituric acid derivatives, 1,3-cyclohexandione, and 2-nitrobenzaldehyde in water media with diethyl amine as a base. The reaction proceeds efficiently and smoothly, demonstrating the compound's reactivity under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted and analyzed using computational methods such as density functional theory (DFT). For example, the ground state molecular geometry of a synthesized compound can be calculated using DFT with a 6-311G(d,p) basis set. The electronic absorption spectra and characteristics can be compared with experimental data to validate the computational model. Additionally, analyses of frontier molecular orbitals (HOMO-LUMO) and nonlinear optical (NLO) properties provide insights into the electronic structure and potential applications of the compound .
Aplicaciones Científicas De Investigación
Computational and Spectroscopic Studies
- NBO, HOMO–LUMO, Conformational and Vibrational Spectroscopic Study : A study by Aydın and Özpozan (2020) investigated quercetin 3-D-galactoside (Q3G), a compound closely related to 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. They used DFT/B3LYP and DFT/LSDA methods to optimize the conformers of Q3G in gas and ethanol phases. This study provides insights into the electronic properties and intramolecular interactions of such compounds (Aydın & Özpozan, 2020).
Potential in Diabetes Management
- Role in Blood Glucose Regulation : Muthusamy and Krishnasamy (2016) identified a compound structurally similar to 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one as a potential target for diabetes management. They used a reverse pharmacophore mapping approach and molecular docking to predict its binding pose in the active site region of key proteins involved in diabetes (Muthusamy & Krishnasamy, 2016).
Anti-Inflammatory and Anti-Allergic Effects
- Impact on Immune-Related Skin Diseases : A study by Min et al. (2021) on saponarin, a flavone with a similar structure, revealed its anti-inflammatory, anti-allergic, and skin-protective effects. This compound significantly inhibited cytokine expression and induced the expression of factors functioning as skin barriers, indicating its potential use in preventing immune-related skin diseases (Min, Park, Yu, & Park, 2021).
Antioxidant Properties
- Phytochemicals in Sorbus lanata : Research by Uddin et al. (2013) isolated various compounds from Sorbus lanata, some of which share structural similarities with 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. These compounds exhibited significant antioxidant activities, suggesting the potential antioxidative properties of related compounds (Uddin, Latif, Arfan, Ali, Hussain, Simpson, Cox, & Choudhary, 2013).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound are not specified in the search results. Given its structural similarity to flavonoids, it might be of interest in fields such as medicinal chemistry or natural product research . Further studies could explore its potential biological activities and mechanisms of action .
Mecanismo De Acción
Target of Action
The compound, 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, is a type of flavonoid . Flavonoids are known to interact with a wide range of targets in the body, including enzymes, receptors, and signaling pathways.
Mode of Action
Flavonoids, in general, are known to interact with their targets through various mechanisms, such as direct binding, modulation of signal transduction, and alteration of gene expression .
Biochemical Pathways
Flavonoids are involved in a variety of biochemical pathways. They can act as antioxidants, modulate cell signaling pathways, and influence gene expression
Pharmacokinetics
Flavonoids in general are known to have variable absorption, distribution, metabolism, and excretion (adme) properties . These properties can be influenced by factors such as the specific structure of the flavonoid, the presence of other compounds, and individual differences in metabolism.
Result of Action
Flavonoids in general are known to have a wide range of biological effects, including anti-inflammatory, antiproliferative, and antioxidant activities .
Action Environment
The action, efficacy, and stability of flavonoids can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds
Propiedades
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-12-7-11-14(16(27)21(12)32-2)17(28)22(20(33-11)9-3-5-10(25)6-4-9)35-23-19(30)18(29)15(26)13(8-24)34-23/h3-7,13,15,18-19,23-27,29-30H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYQAOUWMJQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 23588599 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



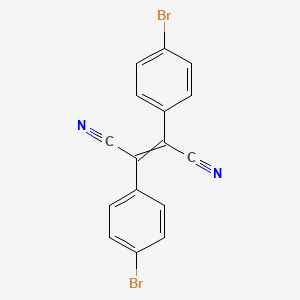

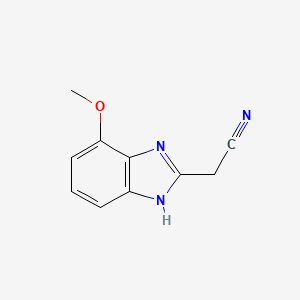
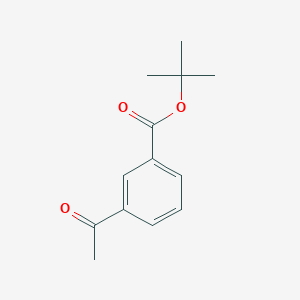
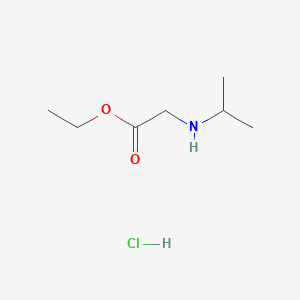
![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)
